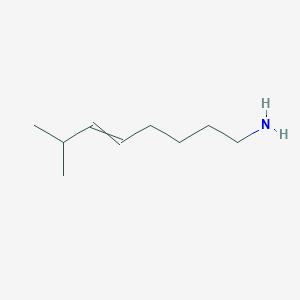
7-Methyloct-5-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyloct-5-en-1-amine is an organic compound with the molecular formula C9H19N It is an amine with a primary amino group attached to a carbon chain that includes a double bond and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloct-5-en-1-amine can be achieved through several methods. One common approach involves the alkylation of an appropriate amine precursor with a suitable alkyl halide. For example, the reaction of 7-methyloct-5-en-1-ol with ammonia or an amine under suitable conditions can yield this compound. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
7-Methyloct-5-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond in the carbon chain can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bond.
Substitution: Reagents like acyl chlorides or isocyanates can be used to form amides or carbamates, respectively.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Saturated amines
Substitution: Amides, carbamates
Scientific Research Applications
7-Methyloct-5-en-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyloct-5-en-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Octylamine: Similar structure but lacks the double bond and methyl group.
5-Octen-1-amine: Similar structure but lacks the methyl group.
7-Methyloctane: Similar structure but lacks the amino group.
Uniqueness
7-Methyloct-5-en-1-amine is unique due to the presence of both a double bond and a methyl group in its carbon chain, along with the primary amino group
Properties
CAS No. |
142331-27-9 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
7-methyloct-5-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-9(2)7-5-3-4-6-8-10/h5,7,9H,3-4,6,8,10H2,1-2H3 |
InChI Key |
MTACGSFGONAQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















